![molecular formula C20H14O B3059151 [1,1'-Binaphthalen]-4-ol CAS No. 94688-51-4](/img/structure/B3059151.png)
[1,1'-Binaphthalen]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Binaphthalen]-4-ol is an organic compound belonging to the class of binaphthyl derivatives It consists of two naphthalene units connected at the 1-position, with a hydroxyl group attached to the 4-position of one of the naphthalene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-4-ol typically involves the coupling of two naphthalene units followed by the introduction of a hydroxyl group. One common method is the oxidative coupling of 1-naphthol using oxidizing agents such as ferric chloride or copper(II) chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalen]-4-ol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: [1,1’-Binaphthalen]-4-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of [1,1’-Binaphthalen]-4-ol can lead to the formation of dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl group in [1,1’-Binaphthalen]-4-ol can be substituted with other functional groups through reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Binaphthoquinone derivatives.
Reduction: Dihydrobinaphthol derivatives.
Substitution: Alkylated or acylated binaphthol derivatives.
科学的研究の応用
Chemistry: [1,1’-Binaphthalen]-4-ol is used as a chiral ligand in asymmetric synthesis, particularly in the formation of chiral catalysts for enantioselective reactions. Its unique structure allows for the creation of highly selective and efficient catalysts.
Biology: In biological research, [1,1’-Binaphthalen]-4-ol derivatives are studied for their potential as enzyme inhibitors or activators. Their ability to interact with biological macromolecules makes them valuable tools in biochemical studies.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Their ability to modulate biological pathways is of significant interest in drug discovery.
Industry: In the industrial sector, [1,1’-Binaphthalen]-4-ol is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the development of materials with desirable electronic and optical characteristics.
作用機序
The mechanism of action of [1,1’-Binaphthalen]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
[1,1’-Binaphthalen]-2-ol: Similar in structure but with the hydroxyl group at the 2-position.
[1,1’-Binaphthalen]-3-ol: Hydroxyl group at the 3-position.
[1,1’-Binaphthalen]-2,2’-diol: Two hydroxyl groups at the 2-positions of each naphthalene unit.
Uniqueness: [1,1’-Binaphthalen]-4-ol is unique due to the specific positioning of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical behavior and applications compared to its isomers.
特性
IUPAC Name |
4-naphthalen-1-ylnaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c21-20-13-12-18(17-9-3-4-10-19(17)20)16-11-5-7-14-6-1-2-8-15(14)16/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHPXWIFRLOESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612449 |
Source


|
| Record name | [1,1'-Binaphthalen]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94688-51-4 |
Source


|
| Record name | [1,1'-Binaphthalen]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
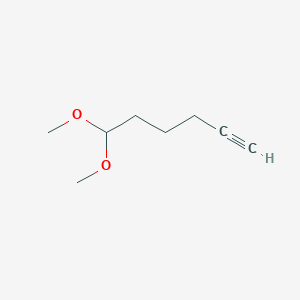
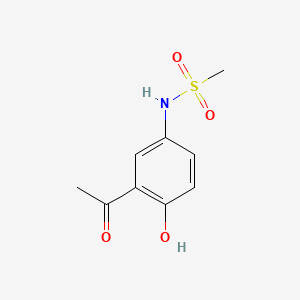
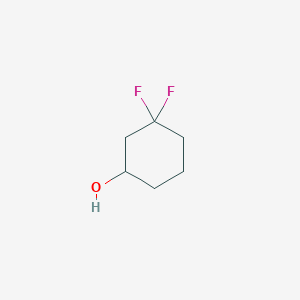
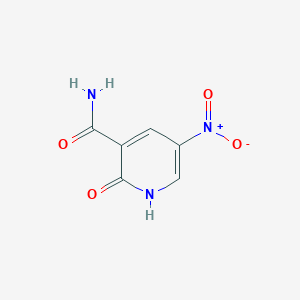
![1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059075.png)
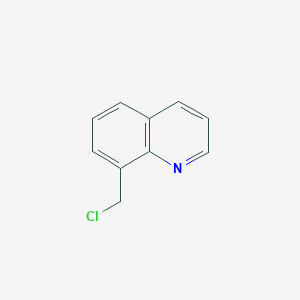

![3-[(2S,3R)-1-(4-Chlorophenyl)-3-hydroxy-2-butyl]benzonitrile](/img/structure/B3059079.png)
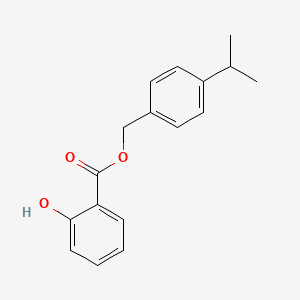
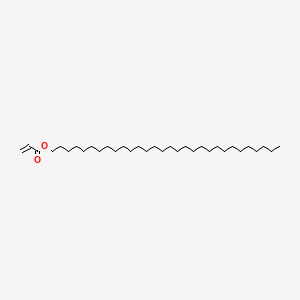
![Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-methyl-1-piperazinyl)ethyl]-N2-(2,6-dimethylphenyl)-](/img/structure/B3059085.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3059087.png)
![Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-ethyl-](/img/structure/B3059089.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide](/img/structure/B3059091.png)
